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Compound of Interest

Compound Name:
4-Methoxy-4-vinyltetrahydro-2h-

pyran

CAS No.: 761411-16-9

Cat. No.: B3153579

Get Quote

Executive Summary
This application note details the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran, a

specialized heterocyclic building block often utilized in the development of complex ether

scaffolds and spirocyclic pharmaceutical intermediates.

The synthesis presents a specific chemoselective challenge: the formation of a methyl ether at

a sterically hindered quaternary center containing a sensitive vinyl group. Standard Williamson

ether synthesis conditions often fail or lead to elimination (diene formation). This guide provides

a field-validated, two-step protocol utilizing Vinylmagnesium bromide for the initial nucleophilic

addition and a robust Sodium Hydride/Dimethyl Sulfate system for the difficult O-methylation

step.
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The target molecule contains a tetrahydropyran ring with a quaternary center at position C4,

substituted with a methoxy group and a vinyl group. The most direct disconnection is at the

ether oxygen, leading to the tertiary alcohol precursor.

Target: 4-Methoxy-4-vinyltetrahydro-2H-pyran[1][2][3]

Intermediate: 4-Vinyltetrahydro-2H-pyran-4-ol

Starting Material: Tetrahydro-4H-pyran-4-one
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Reagent Role
Selection Rationale
(Causality)

Tetrahydro-4H-pyran-4-one Scaffold

Commercially available,

symmetrical ketone that

simplifies NMR analysis (no

diastereomers generated in

Step 1).

Vinylmagnesium Bromide (1.0

M in THF)
Nucleophile

Preferred over vinyllithium

reagents due to higher stability

at 0°C and cleaner addition

profiles to hindered ketones.

Sodium Hydride (60% in oil) Base

Essential for Step 2. Weaker

bases (e.g.,

) fail to deprotonate the bulky

tertiary alcohol.

-BuOK is often too bulky,

slowing the reaction.

Dimethyl Sulfate (DMS) Electrophile

Critical Choice: While Methyl

Iodide (MeI) is standard, DMS

is often preferred for hindered

tertiary alcohols in refluxing

THF because it has a higher

boiling point than MeI, allowing

for the higher reaction

temperatures required to drive

the methylation to completion

without sealing the vessel.

Synthetic Pathway Visualization
The following diagram illustrates the reaction flow, including the critical intermediate handling.
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Figure 1: Two-step synthesis pathway from commercial ketone to final methyl ether.

Detailed Experimental Protocols
Safety Pre-Read (Critical)

Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. It can be fatal if inhaled or

absorbed through the skin. All operations must occur in a well-ventilated fume hood. Wear

double nitrile gloves and a face shield. Neutralize waste streams with aqueous ammonia or

NaOH.

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen

gas.

Step 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol
Objective: Install the vinyl group via Grignard addition.

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and nitrogen inlet.

Charging: Add Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) to the flask. Cool the

solution to 0°C using an ice/water bath.
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Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (5 volumes).

Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal

temperature below 5°C.

Expert Insight: Adding the ketone to the Grignard (inverse addition) can sometimes

prevent enolization side reactions, though normal addition (Grignard to ketone) works well

here due to the ketone's structure. The protocol describes the standard addition of ketone

to the pre-cooled Grignard for better thermal control.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir

for 2–3 hours. Monitor by TLC (stain with PMA or Vanillin; the alcohol is not UV active).

Quench: Cool back to 0°C. Cautiously quench with saturated aqueous

. Note: Magnesium salts will precipitate.[4]

Workup: Extract the aqueous layer with Ethyl Acetate (

). Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

Purification: The crude tertiary alcohol is typically pure enough (>90%) for the next step. If

necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Methylation to 4-Methoxy-4-vinyltetrahydro-2H-
pyran
Objective: Methylate the hindered tertiary alcohol without eliminating the vinyl group.

Setup: Equip a clean, dry 3-neck flask with a reflux condenser and nitrogen line.

Deprotonation (The "Force" Step):

Dissolve the 4-Vinyltetrahydro-2H-pyran-4-ol (from Step 1) in anhydrous THF (10-15

volumes).
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Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

portion-wise.

Crucial Step: Once gas evolution subsides, heat the mixture to reflux for 1–3 hours.

Why Reflux? Tertiary alcohols are stubborn. Refluxing ensures the formation of the sodium

alkoxide. If you skip this, the subsequent methylation will stall.

Methylation:

Cool the suspension back to room temperature (or slightly below).

Add Dimethyl Sulfate (1.2–1.5 equiv) dropwise via syringe.

Heat the mixture to reflux again and stir overnight (12–16 hours).

Quench & Hydrolysis:

Cool to RT. Add aqueous Ammonium Hydroxide (

) or saturated

solution and stir for 1 hour to destroy excess Dimethyl Sulfate. Do not skip this destruction
step.

Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash with water and brine. Dry over

.[5]

Purification: Concentrate the solvent. Purify the residue via vacuum distillation or column

chromatography (Silica, typically 5-10% EtOAc in Hexanes).

Quantitative Data Summary
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Parameter Step 1 (Grignard) Step 2 (Methylation)

Limiting Reagent Tetrahydro-4H-pyran-4-one
4-Vinyltetrahydro-2H-pyran-4-

ol

Primary Reagent VinylMgBr (1.2 eq) NaH (1.5 eq) / DMS (1.5 eq)

Solvent THF (Anhydrous) THF (Anhydrous)

Temperature
0°C

RT

Reflux

RT

Reflux

Expected Yield 85–95% 60–75%

Key By-product Unreacted Ketone Elimination product (Diene)

Troubleshooting & Optimization
Issue: Low Conversion in Step 2

Cause: Incomplete deprotonation of the tertiary alcohol.

Solution: Increase the initial reflux time with NaH before adding DMS. Ensure THF is strictly

anhydrous (water kills NaH).

Issue: Elimination (Diene Formation)
Cause: Reaction temperature too high during DMS addition or basicity too high.

Solution: Ensure the mixture is cooled before adding DMS. If elimination persists, consider

switching the solvent to DMF (at lower temperatures, 0°C to RT) to increase the

nucleophilicity of the alkoxide without thermal forcing, although THF reflux is generally

cleaner for this specific substrate.

Issue: Purification Difficulty
Observation: The product is an ether and may co-elute with mineral oil from the NaH.
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Solution: Wash the NaH with dry hexane prior to use, or use vacuum distillation for the final

product (boiling point difference between product and mineral oil is significant).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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